molecular formula C8H8ClNO2 B2901206 1-[(1S)-1-chloroethyl]-3-nitrobenzene CAS No. 2137077-91-7

1-[(1S)-1-chloroethyl]-3-nitrobenzene

Cat. No.: B2901206
CAS No.: 2137077-91-7
M. Wt: 185.61
InChI Key: QRWUNNJGVSGUAF-LURJTMIESA-N
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Description

1-[(1S)-1-Chloroethyl]-3-nitrobenzene is a chiral aromatic compound characterized by a nitro group at the meta position of a benzene ring and a (1S)-configured chloroethyl substituent. Its molecular formula is C₈H₇ClNO₂, with a molecular weight of 184.60 g/mol.

Synthesis: The compound can be synthesized via fluorination of the corresponding alcohol using diethylamino sulfur trifluoride (DAST), as indicated for structurally related fluorinated analogs .

Properties

IUPAC Name

1-[(1S)-1-chloroethyl]-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWUNNJGVSGUAF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S)-1-chloroethyl]-3-nitrobenzene typically involves the nitration of 1-chloroethylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(1S)-1-chloroethyl]-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1S)-1-chloroethyl]-3-nitrobenzene is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of nitro compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its structural properties.

    Industry: Used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(1S)-1-chloroethyl]-3-nitrobenzene involves its interaction with molecular targets through its nitro and chloro functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The nitro group is particularly reactive and can undergo reduction to form reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-[(1S)-1-chloroethyl]-3-nitrobenzene with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties
This compound C₈H₇ClNO₂ 184.60 -NO₂ (meta), -CH(Cl)CH₃ (S-configuration) Chiral center; potential for stereospecific interactions
1-(Chloromethyl)-3-nitrobenzene C₇H₅ClNO₂ 171.57 -NO₂ (meta), -CH₂Cl Forms reactive nitrobenzyl radicals (cytotoxic); crystal structure resolved
1-Chloro-3-nitrobenzene C₆H₄ClNO₂ 157.55 -NO₂ (meta), -Cl High density (1.534 g/mL); used as a reference in safety studies
1-Chloro-2-methyl-3-nitrobenzene C₇H₆ClNO₂ 171.58 -NO₂ (meta), -Cl, -CH₃ (ortho) Twisted nitro group (38.8° from benzene plane); resolved crystal structure
1-Chloro-3-(chloromethyl)-5-nitrobenzene C₇H₅Cl₂NO₂ 206.02 -NO₂ (para), -Cl, -CH₂Cl (meta) High lipophilicity (XLogP3 = 2.8); dual halogen substitution
1-Ethyl-3-nitrobenzene C₈H₉NO₂ 151.16 -NO₂ (meta), -CH₂CH₃ Lacks halogen; lower molecular weight; limited reactivity data

Key Research Findings

  • Crystal Structures: 1-(Chloromethyl)-3-nitrobenzene crystallizes in a monoclinic system (space group P2₁/c), with a mean σ(C–C) bond length of 0.003 Å . The bromo analog exhibits similar packing but larger unit cell parameters due to bromine’s van der Waals radius .
  • Lipophilicity Trends : The addition of a chloroethyl group increases lipophilicity (predicted XLogP3 ~2.5) compared to 1-chloro-3-nitrobenzene (XLogP3 ~2.1), influencing bioavailability .

Biological Activity

1-[(1S)-1-chloroethyl]-3-nitrobenzene is an organic compound classified as an aryl chloride and nitroaromatic, with the molecular formula C₈H₈ClN₃O₂. This compound has garnered attention due to its significant biological activity, particularly in the context of pharmaceutical applications. Research indicates its potential in modulating neurokinin-1 receptors (NK-1R) and inhibiting immune response pathways, making it a candidate for treating various diseases, including cancer and autoimmune disorders.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Neurokinin-1 Receptor Modulation : The compound's derivatives are being investigated for their ability to modulate the substance P/NK-1R system, which is implicated in various pathophysiological conditions, including cancer and neurological disorders. This modulation may enhance therapeutic effects when combined with other drugs.
  • Inhibition of MyD88 : this compound has shown potential in inhibiting Myeloid differentiation factor 88 (MyD88), a key protein involved in immune responses. This inhibition could lead to new therapeutic strategies for autoimmune diseases and neuroinflammation.

Research Findings

Recent studies have provided insights into the biological activities and potential applications of this compound:

  • Anti-inflammatory Effects : Research has indicated that derivatives of this compound exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that certain derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have shown IC50 values comparable to established chemotherapeutic agents .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructureUnique Features
3-ChloronitrobenzeneC₆H₄ClNO₂Commonly used as an intermediate in organic synthesis.
4-ChloronitrobenzeneC₆H₄ClNO₂Similar reactivity but different substitution pattern; used in dye synthesis.
2-ChloronitrobenzeneC₆H₄ClNO₂Exhibits different electrophilic properties due to ortho substitution.

What distinguishes this compound from these similar compounds is its specific chloroethyl configuration, enhancing its biological activity and therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Cancer Treatment : A study evaluated the cytotoxic effects of derivatives on prostate cancer cells (PC3). The results indicated that certain derivatives had IC50 values as low as 1.71 nM, showcasing their potential as effective chemotherapeutic agents .
  • Neuroinflammation : Another study focused on the inhibition of MyD88 by derivatives of this compound, demonstrating a reduction in inflammatory markers in animal models of autoimmune diseases.

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